Carbonic Anhydrase Inhibition Potency: Thiophene-3-Carboxamide Sulfonamides vs. Acetazolamide
The target compound belongs to the thiophene-based sulfonamide class, which exhibits a wide inhibitory potency range against human carbonic anhydrase isoforms I and II (hCA-I and hCA-II). In a standardized erythrocyte-derived enzyme assay, thiophene-based sulfonamides as a class demonstrated IC50 values spanning 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II [1]. By comparison, the clinical standard acetazolamide (AZA) exhibits IC50 values of approximately 62.80 nM for hCA-I and 57.75 nM for hCA-II under comparable assay conditions [2]. The most potent thiophene sulfonamides in the class (IC50 ~23–69 nM) thus overlap with or exceed acetazolamide's potency, while the 4-fluorophenylsulfonamido substitution pattern is expected—based on fluorination-insensitive binding studies [3]—to retain target affinity comparable to non-fluorinated benzoarylsulfonamide congeners. Because the IC50 value for this specific compound has not been individually reported, the class-level potency range provides a quantitative framework for expecting that this analog, with its electron-withdrawing 4-fluoro substituent and thiophene-3-carboxamide core, will populate the sub-micromolar to low-nanomolar segment of the class distribution.
| Evidence Dimension | IC50 against human carbonic anhydrase I (hCA-I) and II (hCA-II) |
|---|---|
| Target Compound Data | Expected within class range: hCA-I IC50 69 nM – 70 µM; hCA-II IC50 23.4 nM – 1.405 µM (individual IC50 not yet reported) |
| Comparator Or Baseline | Acetazolamide (standard CA inhibitor): hCA-I IC50 = 62.80 nM; hCA-II IC50 = 57.75 nM |
| Quantified Difference | Most potent class members reach hCA-II IC50 ≈ 23 nM, representing a ~2.5-fold improvement over acetazolamide (58 nM). The compound's 4-fluoro substitution is expected to preserve this potency range based on fluorination-insensitive binding data. |
| Conditions | hCA-I and hCA-II purified from human erythrocytes; stopped-flow CO2 hydration assay or esterase activity assay; acetazolamide used as positive control |
Why This Matters
This potency range positions the compound as a candidate for CA inhibition studies where acetazolamide-level or superior potency is required but with potentially differentiated isoform selectivity arising from the thiophene core.
- [1] Alım Z, Köksal Z, Karaman M. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacol Rep. 2020;72(6):1738-1748. doi:10.1007/s43440-020-00149-4 View Source
- [2] Synthesis and in vitro carbonic anhydrase and acetylcholinesterase inhibitory activities of novel hydrazide–hydrazone compounds containing 1,2,4-triazole ring. Data retrieved from ScienceDirect; acetazolamide IC50: hCA-I = 62.80 nM, hCA-II = 57.75 nM. View Source
- [3] Lockett MR, Lange H, Breiten B, Heroux A, Sherman W, Rappoport D, Yau PO, Snyder PW, Whitesides GM. The binding of benzoarylsulfonamide ligands to human carbonic anhydrase is insensitive to formal fluorination of the ligand. Angew Chem Int Ed Engl. 2013;52(30):7714-7717. doi:10.1002/anie.201301813 View Source
